2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
Overview
Description
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C9H6F6O and its molecular weight is 244.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that it can undergo asymmetric reduction with optically active grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . The exact interaction of this compound with its biological targets and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It is known that it can be used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine
Result of Action
As the compound can undergo asymmetric reduction to form 2,2,2-trifluoro-1-phenylethanol , it can be inferred that it may have some influence at the molecular level.
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in oxidation-reduction reactions, where it can act as a substrate or inhibitor. For instance, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of stable complexes, leading to either the activation or inhibition of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can act as an enzyme inhibitor by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage range triggers significant physiological changes, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases. These metabolic transformations can affect the compound’s bioavailability, activity, and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can localize to specific organelles such as the mitochondria, endoplasmic reticulum, and lysosomes, where it can exert its biochemical effects. Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its activity and function within the cell .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSZNZQTSWKFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.